The synthesis of 3-Tyr-octreotide typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential addition of amino acids to a solid support resin, facilitating purification at each step.
The molecular structure of 3-Tyr-octreotide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C_{47}H_{60}N_{10}O_{10}S_{2} |
Molecular Weight | 948 Da |
Key Functional Groups | Peptide bonds, Disulfide bonds |
3-Tyr-octreotide participates in various chemical reactions primarily related to its synthesis and modification. Key reactions include:
The mechanism of action for 3-Tyr-octreotide involves binding to somatostatin receptors (particularly subtype 2), which are overexpressed in certain tumors. Upon binding:
3-Tyr-octreotide has several significant applications in scientific research and clinical practice:
3-Tyr-octreotide (Tyr³-octreotide) is a synthetically engineered peptide analog of native somatostatin, characterized by the strategic substitution of phenylalanine at position 3 with tyrosine. This structural modification significantly enhances its binding affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which is overexpressed in numerous neuroendocrine tumors (NETs) [4] [7]. As a pivotal agent in nuclear medicine, it serves as the molecular backbone for radiolabeled compounds used in diagnostic imaging and targeted radionuclide therapy. Its development represents a convergence of peptide chemistry, receptor biology, and radiopharmaceutical science, enabling precise tumor targeting and revolutionizing the management of SSTR-positive malignancies [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1